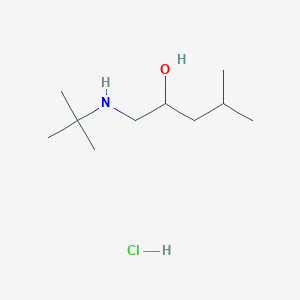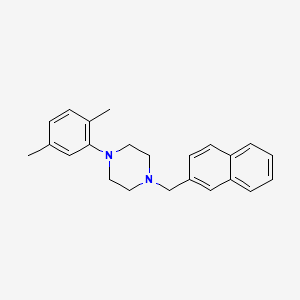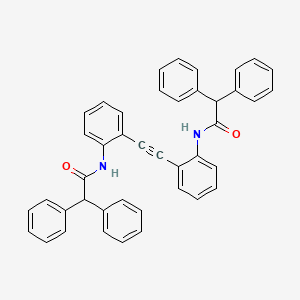![molecular formula C15H24ClN3O2 B4984142 2-[(4-methyl-1-piperazinyl)methyl]phenyl dimethylcarbamate hydrochloride](/img/structure/B4984142.png)
2-[(4-methyl-1-piperazinyl)methyl]phenyl dimethylcarbamate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-methyl-1-piperazinyl)methyl]phenyl dimethylcarbamate hydrochloride is a chemical compound that has been widely used in scientific research. It is commonly referred to as MPP+ and is a neurotoxin that has been used to study the effects of Parkinson's disease on the brain.
作用机制
MPP+ enters the brain through the blood-brain barrier and is taken up by dopamine-producing neurons through the dopamine transporter. Once inside the neuron, MPP+ is converted to its active form, MPP+ cation, which inhibits complex I of the mitochondrial electron transport chain. This leads to a decrease in ATP production and an increase in reactive oxygen species, ultimately leading to neuronal death.
Biochemical and Physiological Effects:
MPP+ has been shown to cause a decrease in dopamine levels in the brain, leading to the development of Parkinson's-like symptoms in animal models. It has also been shown to cause oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.
实验室实验的优点和局限性
MPP+ is a useful tool for studying the effects of Parkinson's disease on the brain in animal models. It is relatively easy to synthesize and has a high specificity for dopamine-producing neurons. However, MPP+ is a potent neurotoxin and must be handled with care in the lab. It is also important to note that the effects of MPP+ on the brain may not fully represent the complex pathophysiology of Parkinson's disease in humans.
未来方向
There are several future directions for research involving MPP+. One area of interest is the development of new therapies for Parkinson's disease based on the mechanism of action of MPP+. Another area of interest is the development of new animal models that more closely mimic the human pathology of Parkinson's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPP+ on the brain and to identify potential therapeutic targets for the treatment of Parkinson's disease.
合成方法
MPP+ can be synthesized by reacting 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) with formaldehyde and piperazine in the presence of hydrochloric acid. The resulting product is then purified through recrystallization to obtain MPP+ hydrochloride.
科学研究应用
MPP+ has been widely used in scientific research to study the effects of Parkinson's disease on the brain. Parkinson's disease is a neurodegenerative disorder that affects the dopamine-producing neurons in the brain. MPP+ is a neurotoxin that specifically targets these neurons, leading to their death and the development of Parkinson's-like symptoms in animal models.
属性
IUPAC Name |
[2-[(4-methylpiperazin-1-yl)methyl]phenyl] N,N-dimethylcarbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2.ClH/c1-16(2)15(19)20-14-7-5-4-6-13(14)12-18-10-8-17(3)9-11-18;/h4-7H,8-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYWQSSUUMMKARA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=CC=C2OC(=O)N(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B4984059.png)

![ethyl 1-methyl-5-({2-[(6-methyl-4-pyrimidinyl)thio]butanoyl}amino)-1H-pyrazole-4-carboxylate](/img/structure/B4984070.png)

![2-(4-bromophenyl)-1-[4-chloro-3-(trifluoromethyl)phenyl]-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4984084.png)
![[1-methyl-1-(1-{1-[(2E)-3-phenyl-2-propenoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethyl]amine trifluoroacetate](/img/structure/B4984090.png)

![2-{2-[(3-acetyl-2,4,6-trimethylbenzyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4984106.png)
![2-(4-{[(4-fluorophenyl)amino]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B4984135.png)

![4-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)phenyl acetate](/img/structure/B4984148.png)
![2-{[3-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4984153.png)

![2-chlorobenzyl 2-{4-[(cyclohexylamino)carbonyl]phenoxy}propanoate](/img/structure/B4984180.png)